molecular formula C12H14N2OS B2608701 N-(cyanomethyl)-N-cyclopropyl-3-ethylthiophene-2-carboxamide CAS No. 1252405-72-3

N-(cyanomethyl)-N-cyclopropyl-3-ethylthiophene-2-carboxamide

Cat. No.: B2608701
CAS No.: 1252405-72-3
M. Wt: 234.32
InChI Key: RZNZTVRXMDXCOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyanomethyl)-N-cyclopropyl-3-ethylthiophene-2-carboxamide is a chemical compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyanomethyl group, a cyclopropyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-N-cyclopropyl-3-ethylthiophene-2-carboxamide typically involves the reaction of cyanoacetic acid derivatives with amines. One common method is the direct treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the reaction can be carried out without solvent at room temperature or with stirring at elevated temperatures.

Industrial Production Methods: Industrial production of cyanoacetamides, including this compound, often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the desired product to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(cyanomethyl)-N-cyclopropyl-3-ethylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other derivatives.

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-3-ethylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-3-ethylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can induce systemic acquired resistance in plants by activating defense gene expression . The compound may also interact with enzymes and receptors in biological systems, leading to various physiological effects.

Comparison with Similar Compounds

Uniqueness: N-(cyanomethyl)-N-cyclopropyl-3-ethylthiophene-2-carboxamide is unique due to its specific structural features, such as the presence of a thiophene ring and a cyclopropyl group

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-3-ethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-2-9-5-8-16-11(9)12(15)14(7-6-13)10-3-4-10/h5,8,10H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNZTVRXMDXCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1)C(=O)N(CC#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.